molecular formula C22H28N2O4S B3205949 N-(1-pivaloylindolin-6-yl)-4-propoxybenzenesulfonamide CAS No. 1040660-67-0

N-(1-pivaloylindolin-6-yl)-4-propoxybenzenesulfonamide

Cat. No. B3205949
CAS RN: 1040660-67-0
M. Wt: 416.5 g/mol
InChI Key: RKCCXJVLIODNKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-pivaloylindolin-6-yl)-4-propoxybenzenesulfonamide, commonly known as PIPBS, is a chemical compound that has attracted significant attention in the field of scientific research due to its potential applications in various fields. PIPBS is a sulfonamide derivative that has been studied for its ability to inhibit the activity of certain enzymes, making it a promising candidate for a wide range of applications.

Mechanism of Action

The mechanism of action of PIPBS involves the inhibition of certain enzymes, specifically the protein kinases. These enzymes play a crucial role in the regulation of cell growth and proliferation, and their inhibition can lead to the suppression of cancer cell growth.
Biochemical and Physiological Effects:
Studies have shown that PIPBS can have a range of biochemical and physiological effects. In addition to its anti-cancer properties, PIPBS has also been shown to have anti-inflammatory and anti-oxidant properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One of the major advantages of PIPBS is its specificity for certain enzymes, which makes it a promising candidate for the development of targeted therapies. However, one of the limitations of PIPBS is its relatively low solubility in water, which can make it difficult to work with in certain lab experiments.

Future Directions

There are many potential future directions for the study of PIPBS. One area of interest is in the development of new cancer treatments that target the specific enzymes inhibited by PIPBS. Additionally, further research is needed to fully understand the biochemical and physiological effects of PIPBS, particularly in the context of neurodegenerative diseases. Finally, there is also potential for the development of new synthetic methods for the production of PIPBS, which could improve its solubility and make it easier to work with in lab experiments.

Scientific Research Applications

PIPBS has been extensively studied for its potential applications in scientific research. One of the most promising areas of application is in the field of cancer research. Studies have shown that PIPBS can inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells, making it a potential candidate for the development of new cancer treatments.

properties

IUPAC Name

N-[1-(2,2-dimethylpropanoyl)-2,3-dihydroindol-6-yl]-4-propoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O4S/c1-5-14-28-18-8-10-19(11-9-18)29(26,27)23-17-7-6-16-12-13-24(20(16)15-17)21(25)22(2,3)4/h6-11,15,23H,5,12-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKCCXJVLIODNKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCN3C(=O)C(C)(C)C)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-pivaloylindolin-6-yl)-4-propoxybenzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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